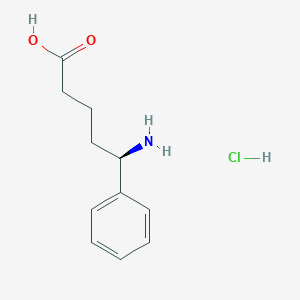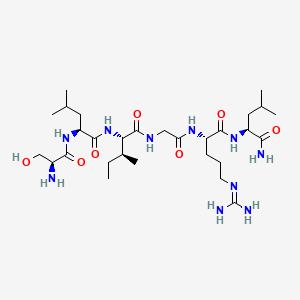
(R)-5-Amino-5-phenylpentanoic acid hydrochloride
Descripción general
Descripción
(R)-5-Amino-5-phenylpentanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Resolution in Amino Acids Research
- The L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid and 2-amino-5-phenylpentanoic acid, constituents in AM-toxins, were prepared and resolved in research exploring amino acids. A process involving hydrolysis and synthesis without drastic acid treatment was utilized for these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Pharmacological Activity in Derivatives
- A study on β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride (Phenibut), highlights its use as a nootropic agent. This research emphasizes the potential of aminobutyric acid derivatives as pharmacologically active substances (Vasil'eva et al., 2016).
Inhibition of HIV-1 Protease
- Research involving inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid showed that the (3S,4S) isomer is a potent inhibitor of HIV-1 protease. This finding demonstrates the importance of stereochemistry in the binding and inhibition of HIV-1 protease (Raju & Deshpande, 1991).
GABAB-Agonistic Activity
- A study reported the synthesis of (R,S)-5-amino-3-arylpentanoic acid hydrochlorides, evaluated as GABABR agonists. This research contributes to the understanding of bioactive chemical entities binding to GABAB receptors (Attia, Herdeis, & Bräuner‐Osborne, 2013).
Synthesis of Hydroxyproline Derivatives
- Systematic investigation of the synthesis of hydroxyproline and related acids from derivatives of 2-amino-4-pentenoic acid, including 5-phenylpentanoic acid, was conducted. This research highlights the versatility of these compounds in synthesizing biologically significant amino acids (Gaudry et al., 1956).
Thromboxane A2 Synthetase Inhibition
- A compound combining thromboxane A2 synthetase inhibition with receptor blockade, including a 5-phenylpentanoic acid derivative, was studied for its in vivo and ex vivo pharmacological effects. This research sheds light on the roles of arachidonic acid metabolites in pathologies (Clerck et al., 1989).
Enantioseparation via Diastereomeric Salt Formation
- The enantioseparation of 3-hydroxycarboxylic acids, including 3-hydroxy-5-phenylpentanoic acid, using 2-amino-1,2-diphenylethanol as a resolving agent was demonstrated. This study contributes to the field of stereoselective synthesis (Chandrasekaran et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5R)-5-amino-5-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKOCFCSZXBQTK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-59-9 | |
| Record name | Benzenepentanoic acid, δ-amino-, hydrochloride (1:1), (δR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)
![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)





